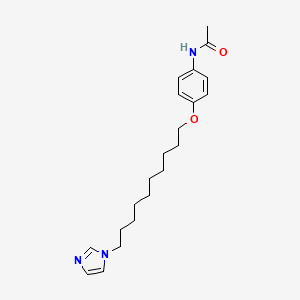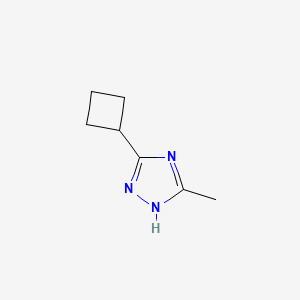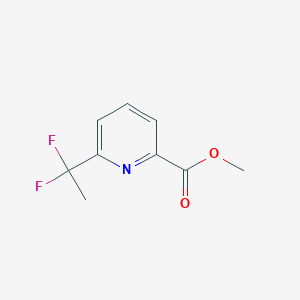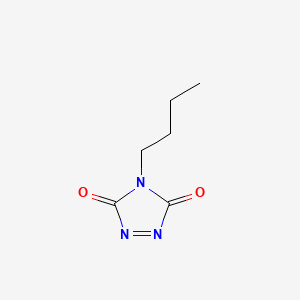
Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol is a synthetic organic compound characterized by the presence of a cyclohexane ring substituted with a trifluorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,3,6-trifluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 2,3,6-trifluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification methods such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3,6-trifluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.
4-(2,3,6-trifluorophenyl)cyclohexanol: Similar structure but different stereochemistry.
Uniqueness
Rel-(1s,4s)-4-(2,3,6-trifluorophenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluorophenyl group and a hydroxyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H13F3O |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
4-(2,3,6-trifluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-9-5-6-10(14)12(15)11(9)7-1-3-8(16)4-2-7/h5-8,16H,1-4H2 |
Clave InChI |
PJGNMKQAYTWDEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=C(C=CC(=C2F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



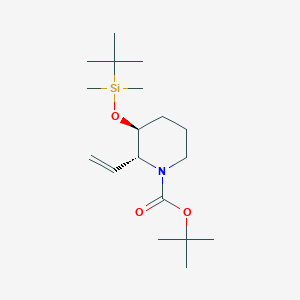
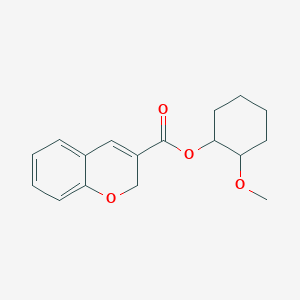
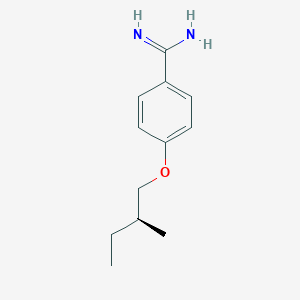
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

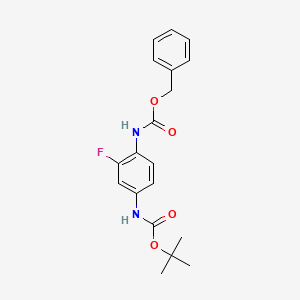


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
